molecular formula C21H20N2OS B14227456 2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol

2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol

Cat. No.: B14227456
M. Wt: 348.5 g/mol
InChI Key: YXXYMAOLMDYRPK-LPYMAVHISA-N
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Description

2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its unique structure, which includes a thiazole ring, a phenylcyclobutyl group, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol typically involves the condensation of 4-(3-methyl-3-phenylcyclobutyl)thiazol-2-amine with salicylaldehyde. The reaction is carried out in an alcohol medium, often ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base through the elimination of water.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol moiety in the compound can undergo oxidation to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring and phenol moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The Schiff base structure allows for coordination with metal ions, which can be exploited in catalytic processes and as enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol is unique due to its combination of a thiazole ring, phenylcyclobutyl group, and phenol moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

2-[(E)-[4-(3-methyl-3-phenylcyclobutyl)-1,3-thiazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C21H20N2OS/c1-21(17-8-3-2-4-9-17)11-16(12-21)18-14-25-20(23-18)22-13-15-7-5-6-10-19(15)24/h2-10,13-14,16,24H,11-12H2,1H3/b22-13+

InChI Key

YXXYMAOLMDYRPK-LPYMAVHISA-N

Isomeric SMILES

CC1(CC(C1)C2=CSC(=N2)/N=C/C3=CC=CC=C3O)C4=CC=CC=C4

Canonical SMILES

CC1(CC(C1)C2=CSC(=N2)N=CC3=CC=CC=C3O)C4=CC=CC=C4

Origin of Product

United States

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